For example, one paper describes the synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives []. This synthesis involves a simple and efficient protocol utilizing phenol and substituted phenol.
Another paper outlines the synthesis of (R)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid and (R)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid []. The key step in this synthesis involves preparing cyclic sulfamidate precursors.
Another paper discusses the crystal structure of 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid, highlighting the formation of centrosymmetric dimers through intermolecular hydrogen bonding [].
Another paper explores the reactivity of 2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid with fullerenes, investigating the changes in NMR parameters upon complexation []. This study demonstrates the potential for using propanoic acid derivatives in supramolecular chemistry and nanomaterial design.
Another paper highlights the role of (Z)-5-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) as an antiangiogenic agent and elucidates its autoinduced metabolism mediated by specific cytochrome P450 isoforms [].
Another paper investigates the effect of inorganic salts on the ternary liquid-liquid equilibria of systems containing propanoic acid and butanoic acid []. This study highlights the influence of salts on the phase behavior and partitioning of these acids in multicomponent systems.
Anti-inflammatory Agents: Research indicates that certain propanoic acid derivatives, such as 2-fluoroloxoprofen and its derivatives, exhibit potent anti-inflammatory activity [, ]. These compounds are suggested to be potential candidates for developing safer NSAIDs with reduced gastric ulcerogenic activity.
Hypolipidemic and Hypoglycemic Agents: Studies demonstrate the potential of some propanoic acid derivatives in treating metabolic disorders. For example, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674) exhibits potent and selective PPARα agonist activity, leading to increased serum HDL-c levels and improved glucose metabolism []. Additionally, a series of 2-(4-(2-amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl propanoic acid derivatives demonstrated significant antihyperlipidemic and antihyperglycemic activity in high-fat diet-induced hyperlipidemic and hyperglycemic rats [].
Anticancer Agents: Research suggests that specific propanoic acid derivatives possess anticancer properties. For example, a series of 1,2,4-triazole coupled acetamide derivatives of 2-(4-isobutyl phenyl)propanoic acid were synthesized and evaluated for their anticancer effects against the HepG2 cell line []. The study identified a promising candidate with significant anti-proliferative activity. Additionally, (Z)-5-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) acts as an antiangiogenic agent by inhibiting receptor tyrosine kinases involved in tumor angiogenesis [].
Anti-lipid peroxidation Agents: A novel chromene propanoic acid, 3-(5-hydroxy-2-(4-hydroxyphenyl)-4-methyl-chromen-3-yl) propanoic acid, isolated from Brachystegia eurycoma Harms exhibited significant anti-lipid peroxidation activity []. This finding suggests potential applications in treating diseases associated with free radical damage.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2